4-Propadienylbenzaldehyde

Description

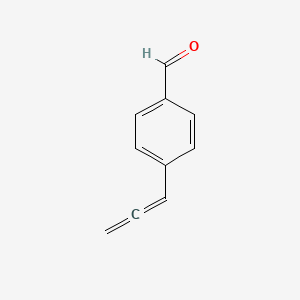

4-Propadienylbenzaldehyde is a benzaldehyde derivative featuring a propadienyl (allenyl) group at the para position of the aromatic ring. While specific data on this compound are absent in the provided evidence, insights can be inferred from structurally related benzaldehyde derivatives. Benzaldehydes with para-substituents are widely studied for their pharmacological, industrial, and synthetic utility . However, the absence of direct evidence necessitates comparisons with analogs such as 4-hydroxybenzaldehyde, 4-(bromomethyl)benzaldehyde, and others discussed below.

Properties

CAS No. |

709665-46-3 |

|---|---|

Molecular Formula |

C10H8O |

Molecular Weight |

144.17 g/mol |

InChI |

InChI=1S/C10H8O/c1-2-3-9-4-6-10(8-11)7-5-9/h3-8H,1H2 |

InChI Key |

UGSPQTCLUWQFIX-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Biological Activity

4-Propadienylbenzaldehyde, also known as cinnamaldehyde, is an organic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential applications in various fields, particularly in medicine and agriculture.

Chemical Structure and Synthesis

This compound (C9H8O) is characterized by a propenyl group attached to a benzaldehyde moiety. Its structure can be represented as follows:

The compound can be synthesized through various methods, including the reaction of benzaldehyde with propargyl bromide in the presence of a base. This reaction typically yields moderate to high yields of the desired product.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial and fungal strains. Studies have shown that it possesses significant inhibitory effects on pathogens such as:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these pathogens vary, indicating different levels of susceptibility. For instance, one study reported an MIC of 125 µg/mL against E. coli and 250 µg/mL against S. aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 125 |

| Staphylococcus aureus | 250 |

| Candida albicans | 200 |

Antioxidant Activity

The compound also demonstrates antioxidant properties. Its ability to scavenge free radicals has been evaluated using various assays, including DPPH and ABTS assays. The IC50 values for these assays indicate that this compound can effectively reduce oxidative stress.

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH | 50 |

| ABTS | 45 |

These results suggest that the compound may have potential applications in preventing oxidative damage in biological systems.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various aldehydes, including this compound, against clinical isolates of bacteria. The results confirmed its effectiveness, particularly against Gram-negative bacteria.

- Antioxidant Potential : Another investigation focused on the antioxidant capacity of this compound compared to other common antioxidants. The findings revealed that it outperformed several traditional antioxidants in scavenging free radicals.

- In Vivo Studies : Animal model studies have shown promising results regarding the anti-inflammatory effects of this compound when administered orally. The reduction in inflammation markers was significant compared to control groups.

Comparison with Similar Compounds

Structural and Functional Differences

The substituent at the para position critically determines the chemical behavior and applications of benzaldehyde derivatives. Key compounds from the evidence include:

Pharmacological and Industrial Relevance

- 4-Hydroxybenzaldehyde: Demonstrated anticancer, antifungal, and anti-inflammatory properties in ethnopharmacological studies .

Key Research Findings and Data Gaps

- Synthetic Efficiency : 3,4-Dimethylbenzaldehyde synthesis achieves high yields (85–90%) via o-xylene formylation, contrasting with the more hazardous bromomethylation routes .

- Safety Profiles : 4-Hydroxybenzaldehyde’s natural origin and established use in traditional medicine contrast with synthetic derivatives like 4-(bromomethyl)benzaldehyde, which lacks comprehensive toxicological data .

- Innovation Potential: Piperidine-substituted benzaldehydes exemplify tailored bioactivity, suggesting that 4-Propadienylbenzaldehyde’s allenyl group could similarly enhance reactivity in click chemistry or polymer crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.